molecular formula C25H20Cl2N10O B10956591 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10956591
M. Wt: 547.4 g/mol
InChI Key: FZVDGGBBWLCLSH-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps. The process typically starts with the preparation of the pyrazole and pyrazolo[1,5-a]pyrimidine cores, followed by the introduction of the 2,6-dichlorobenzyl group and the carboxamide functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to improve yield and purity .

Chemical Reactions Analysis

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular processes .

Comparison with Similar Compounds

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H20Cl2N10O

Molecular Weight

547.4 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-5,7-bis(2-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C25H20Cl2N10O/c1-34-21(6-8-28-34)19-10-23(22-7-9-29-35(22)2)37-24(32-19)11-20(33-37)25(38)31-15-12-30-36(13-15)14-16-17(26)4-3-5-18(16)27/h3-13H,14H2,1-2H3,(H,31,38)

InChI Key

FZVDGGBBWLCLSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC(=NC3=CC(=NN23)C(=O)NC4=CN(N=C4)CC5=C(C=CC=C5Cl)Cl)C6=CC=NN6C

Origin of Product

United States

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